REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1Cl)[C:7](=N)[NH:6][C:5]2=N.Cl.C1(CCCCCNC2SCC(=N)N=2)C=CC=CC=1.Cl.N1(C2SCC(=N)N=2)CCCCC1>>[ClH:1].[CH2:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:2][CH:3]=2)[CH2:7][NH:6]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1Cl)=N)=N
|
Name
|
2-(5-phenylpentylamino)-4-imino-2-thiazoline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)CCCCCNC=1SCC(N1)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCCCC1)C=1SCC(N1)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1NCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |